N-(3-acetylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoroacetamide
Description
N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoroacetamide group, an acetylphenyl group, and a dioxoisoindolylmethyl group, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C19H13F3N2O4 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C19H13F3N2O4/c1-11(25)12-5-4-6-13(9-12)23(18(28)19(20,21)22)10-24-16(26)14-7-2-3-8-15(14)17(24)27/h2-9H,10H2,1H3 |
InChI Key |
FAYCVSDIMOMSNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the dioxoisoindolylmethyl intermediate: This step involves the reaction of phthalic anhydride with an amine to form the dioxoisoindole structure.
Attachment of the acetylphenyl group: The intermediate is then reacted with 3-acetylphenylamine under specific conditions to attach the acetylphenyl group.
Introduction of the trifluoroacetamide group: Finally, the compound is treated with trifluoroacetic anhydride to introduce the trifluoroacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific methods can vary depending on the scale of production and desired application.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-N-methyl-2,2,2-trifluoroacetamide: Similar structure but lacks the dioxoisoindolyl group.
N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide: Similar structure but lacks the trifluoroacetamide group.
Uniqueness
N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of all three functional groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
